![molecular formula C14H19N B2638792 [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287319-84-8](/img/structure/B2638792.png)
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as 2-ethyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-5-amine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bicyclic amines and has been found to exhibit promising pharmacological properties, making it a subject of interest for drug development.
Wirkmechanismus
The exact mechanism of action of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. This dual activity may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been found to modulate the activity of several neurotransmitter systems, including the glutamate and GABAergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine for lab experiments is its high potency and selectivity for the dopamine D2 receptor and serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is its potential as a treatment for schizophrenia and other psychotic disorders. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Additionally, there may be potential applications for this compound in the treatment of other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 2-ethylphenylhydrazine with 1,3,4,5-tetrahydro-1-azapentalene in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through a series of chromatographic techniques to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine have been extensively studied in scientific research. This compound has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant properties. It has also shown promise in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-11-5-3-4-6-12(11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMLFZEUMKYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.